![molecular formula C45H76O3 B593972 13(R)-HODE cholesteryl ester CAS No. 330800-94-7](/img/structure/B593972.png)
13(R)-HODE cholesteryl ester
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Overview
Description
13®-HODE cholesteryl ester is a compound with the molecular formula C45H76O3 and a molecular weight of 665.08 . It is a type of cholesteryl ester, which are molecules formed from the esterification of a fatty acid with cholesterol .
Synthesis Analysis
Cholesteryl esters are synthesized in a process that involves the esterification of cholesterol. This process is vital for proper cellular and systemic functions. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . In brief, cholesterol synthesis starts from acetyl-CoA and involves concerted actions of more than 20 enzymes, most of which localize in the membrane of the endoplasmic reticulum (ER) .
Molecular Structure Analysis
Cholesteryl esters form supercooled lipid droplets when the CE concentration in lipid droplets is above 20% to triacylglycerols (TG) and, in particular, liquid-crystalline phases when the fraction of CEs is above 90% at 37°C .
Chemical Reactions Analysis
Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Profiling of cholesteryl esters by coupling charge-tagging Paternò-Büchi reaction and liquid chromatography-mass spectrometry has been reported .
Physical And Chemical Properties Analysis
Cholesterol can be converted to cholesteryl ester (CE) by acyl coenzyme A:cholesterol acyltransferase (ACAT) for storage in lipid droplets or for secretion as lipoproteins .
Scientific Research Applications
Cardiovascular Disease Management
13®-HODE cholesteryl ester: plays a significant role in cardiovascular health. It is involved in the regulation of Cholesteryl Ester Transfer Protein (CETP) , which is crucial for the balance of cholesterol levels in the body . CETP inhibitors, which may include derivatives of 13®-HODE cholesteryl ester, have been shown to effectively lower low-density lipoprotein cholesterol (LDL-C) and increase high-density lipoprotein cholesterol (HDL-C), offering a therapeutic strategy for cardiovascular diseases .
Atherosclerosis Research
The compound is used in atherosclerosis research to understand the lipid transfer processes. By inhibiting CETP, researchers can study the reduction in the transfer of cholesteryl esters from HDL to LDL, which is a key factor in the development of atherosclerosis . This helps in identifying potential therapeutic targets to slow down or reverse the progression of atherosclerosis.
Drug Development
In drug development, 13®-HODE cholesteryl ester is utilized to discover novel CETP inhibitors. Through multi-stage virtual screening and molecular dynamics simulations, researchers can identify compounds with potential CETP inhibitory activities, which could lead to the development of new drugs for managing cholesterol levels .
Lipid Metabolism Studies
This compound is integral to studies on lipid metabolism, particularly in the context of CETP’s role in the bidirectional transfer of lipids between lipoproteins. Understanding the mechanisms of this transfer is vital for developing strategies to manage dyslipidemia .
Oxidative Stress and Inflammation
13®-HODE cholesteryl ester: is also relevant in the study of oxidative stress and inflammation. It is involved in the oxidation of lipids by enzymes like 12/15-lipoxygenase, which can lead to the formation of oxidized phospholipids and contribute to inflammatory processes .
Structural Biology
The compound aids in structural biology research, where the focus is on understanding the three-dimensional structure of CETP and its interaction with lipoproteins. Insights gained from such studies can inform the design of CETP inhibitors and other therapeutic agents .
Safety And Hazards
Future Directions
Future therapeutic directions in reverse cholesterol transport have been discussed . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13(R)-HODE cholesteryl ester |
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